molecular formula C112H74O8P2 B8194797 10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B8194797
M. Wt: 1609.7 g/mol
InChI Key: BLEPVQAFFZMPNM-UHFFFAOYSA-N
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Description

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-, 4-oxide, (11bS)- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and a phosphorus-containing dioxaphosphepin core. The presence of hydroxy and oxide functional groups further enhances its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-, 4-oxide, (11bS)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts reaction, which introduces the aromatic rings into the dioxaphosphepin core. This is followed by oxidation and hydrolysis steps to introduce the hydroxy and oxide functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-, 4-oxide, (11bS)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-, 4-oxide, (11bS)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-, 4-oxide, (11bS)- involves its interaction with molecular targets through its hydroxy and oxide functional groups. These groups can form hydrogen bonds and coordinate with metal ions, facilitating various catalytic processes. The compound’s unique structure allows it to participate in complex reaction pathways, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-, 4-oxide, (11bS)- stands out due to its specific arrangement of aromatic rings and functional groups, which confer unique reactivity and selectivity in chemical reactions. Its ability to act as a chiral catalyst in asymmetric synthesis further distinguishes it from similar compounds .

Properties

IUPAC Name

10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C56H37O4P/c2*57-61(58)59-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)60-61)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h2*1-36H,(H,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEPVQAFFZMPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1)O)C1=CC=CC=C1.C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H74O8P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1609.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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